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Compound of Interest

Compound Name: 4-Phenylpyridine N-oxide

Cat. No.: B075289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Phenylpyridine N-oxide, a molecule of interest in various fields of chemical and

pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR data for 4-Phenylpyridine N-oxide.

¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.
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Proton
Chemical Shift (δ)

[ppm]
Multiplicity

Coupling Constant

(J) [Hz]

H-2', H-6' 7.65 - 7.55 m

H-3', H-4', H-5' 7.50 - 7.40 m

H-2, H-6 8.25 d 6.8

H-3, H-5 7.60 d 6.8

Note: The assignments are based on the expected electronic effects of the phenyl and N-oxide

groups. Protons closer to the electron-withdrawing N-oxide group (H-2, H-6) are expected to be

deshielded and appear downfield.

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Chemical Shift (δ) [ppm]

C-4 147.1

C-2, C-6 139.0

C-1' 132.8

C-4' 129.9

C-3', C-5' 129.2

C-2', C-6' 126.9

C-3, C-5 121.7

Note: The assignments are based on predicted chemical shifts and comparison with similar

structures.

Experimental Protocol for NMR Spectroscopy
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Sample Preparation: A solution of 4-Phenylpyridine N-oxide is prepared by dissolving

approximately 10-20 mg of the compound in a suitable deuterated solvent, such as chloroform-

d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ

= 0.00 ppm).

Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range of aromatic protons, and a relaxation

delay of 1-5 seconds between scans.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to acquire the ¹³C

NMR spectrum, which results in a spectrum with single lines for each unique carbon atom. A

sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a high-

quality spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Significant IR Absorptions
Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H stretch (aromatic)

~1600, ~1480, ~1460 Medium-Strong C=C stretch (aromatic rings)

~1250 Strong N-O stretch

~830 Strong
C-H out-of-plane bend (para-

substituted pyridine)

~770, ~690 Strong
C-H out-of-plane bend

(monosubstituted benzene)
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Note: The N-O stretching frequency is a characteristic absorption for N-oxides.

Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of 4-Phenylpyridine N-oxide (1-2

mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder

using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet

using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample

pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the

range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or

absorbance versus wavenumber.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a molecule.

Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

171 100 [M]⁺ (Molecular ion)

155 ~20 [M-O]⁺

142 ~15 [M-CHO]⁺

115 ~30 [C₉H₇]⁺

77 ~40 [C₆H₅]⁺

Note: The fragmentation pattern is consistent with the loss of the oxygen atom from the N-oxide

functionality, followed by further fragmentation of the aromatic rings.
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Experimental Protocol for GC-MS
Sample Preparation: A dilute solution of 4-Phenylpyridine N-oxide is prepared in a volatile

organic solvent such as methanol or dichloromethane.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used for

the analysis.

GC Conditions: A suitable capillary column (e.g., a non-polar or medium-polarity column) is

used for the separation. The oven temperature is programmed to start at a low temperature

and ramp up to a higher temperature to ensure good separation and elution of the compound.

The injector temperature is set high enough to ensure complete vaporization of the sample.

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at

70 eV. The mass spectrum is scanned over a range of m/z values (e.g., 40-300 amu) to detect

the molecular ion and its fragments.
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Caption: General workflow for the spectroscopic analysis of 4-Phenylpyridine N-oxide.
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Caption: Logical relationship of spectroscopic techniques in structure elucidation.

To cite this document: BenchChem. [Spectroscopic Data of 4-Phenylpyridine N-oxide: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075289#spectroscopic-data-of-4-phenylpyridine-n-
oxide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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